(2-Methyloxiran-2-yl)methanol, also known as (2S)-2-methyloxiran-2-ylmethanol, is a chemical compound with the molecular formula CHO and a molecular weight of 88.11 g/mol. This compound features a three-membered epoxide ring (oxirane) that is substituted with a methyl group and a hydroxymethyl group, making it an important chiral building block in organic synthesis. The presence of the oxirane ring imparts unique reactivity characteristics, particularly in nucleophilic substitution reactions, making it valuable in various chemical applications and research contexts .
(2-Methyloxiran-2-yl)methanol can act as a building block for the synthesis of more complex organic molecules. Its epoxide ring (three-membered oxygen-containing ring) can be opened in various ways to introduce different functional groups, allowing researchers to create diverse new compounds. For instance, a study published in the journal "Tetrahedron Letters" demonstrated its use in the synthesis of chiral cyclopropane derivatives, which are valuable building blocks for drug discovery [].
The epoxide functionality in (2-Methyloxiran-2-yl)methanol can participate in polymerization reactions, leading to the formation of polymers with unique properties. Research published in the journal "Polymer" explored its potential for the synthesis of cationic ring-opening polymerization (ROP) initiators, which can be used to create novel types of polymers with specific functionalities [].
The chemical behavior of (2-Methyloxiran-2-yl)methanol is largely influenced by its epoxide structure. Key reactions include:
Several methods for synthesizing (2-Methyloxiran-2-yl)methanol have been reported:
(2-Methyloxiran-2-yl)methanol serves various roles in chemical synthesis:
Interaction studies involving (2-Methyloxiran-2-yl)methanol focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts within biological systems and its potential toxicity:
Several compounds share structural similarities with (2-Methyloxiran-2-yl)methanol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Epoxybutane | Epoxide | Linear structure; less sterically hindered |
3-Methyloxiran-2-ylmethanol | Epoxide | Different methyl position; unique reactivity |
Glycidol | Epoxide | Contains a hydroxyl group; more hydrophilic |
1,3-Epoxybutane | Epoxide | Longer carbon chain; different reactivity pattern |
(2-Methyloxiran-2-yl)methanol's uniqueness lies in its specific stereochemistry and functional groups that provide distinct reactivity patterns compared to other similar compounds. Its chiral nature allows for selective reactions that are not possible with non-chiral analogs, making it particularly valuable in asymmetric synthesis processes.
(2-Methyloxiran-2-yl)methanol, with the molecular formula C4H8O2 and molecular weight of 88.11 g/mol, represents a distinctive epoxide-alcohol hybrid structure characterized by a three-membered oxirane ring bearing both methyl and hydroxymethyl substituents [1] [2] [3]. The compound features a chiral center at the oxirane carbon bearing the methyl group, resulting in the existence of enantiomeric forms designated as (S)-(2-methyloxiran-2-yl)methanol and its corresponding (R)-enantiomer [1] [4].
The oxirane ring system exhibits significant structural strain due to the geometric constraints imposed by the three-membered cyclic ether configuration [5] [6]. The internal bond angles within the epoxide ring are approximately 60 degrees, representing a substantial deviation from the ideal tetrahedral angle of 109.5 degrees expected for sp3-hybridized carbon atoms [5] [7] [8]. This angular strain contributes to the inherent reactivity of the compound and influences its overall molecular geometry [9] [6].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C4H8O2 | [1] [2] |
Molecular Weight | 88.11 g/mol | [1] [2] [3] |
Exact Mass | 88.052 g/mol | [10] |
Oxirane Bond Angle | ~60° | [5] [7] |
Canonical SMILES | CC1(CO1)CO | [2] [10] |
The molecular geometry is further characterized by the presence of both ether and alcohol functional groups, creating opportunities for intramolecular and intermolecular hydrogen bonding interactions [12]. The hydroxyl group attached to the methylene carbon can participate in hydrogen bonding, influencing the compound's physical properties and reactivity patterns [13] [12].
Nuclear Magnetic Resonance spectroscopy provides crucial structural elucidation for (2-methyloxiran-2-yl)methanol, with both proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance offering complementary information about the molecular framework [15] [16]. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique chemical environment of protons within the strained three-membered ring system and the hydroxymethyl substituent [17] [18].
The oxirane ring protons appear as distinctive multiplets in the 1H Nuclear Magnetic Resonance spectrum, typically exhibiting coupling patterns characteristic of the AB system within the three-membered ring [18]. The methyl group attached to the oxirane carbon manifests as a singlet due to the lack of vicinal proton coupling, appearing in the aliphatic region around 1.0-1.5 ppm [18]. The hydroxymethyl protons present as a characteristic AB pattern or complex multiplet, with chemical shifts influenced by the electron-withdrawing effect of the adjacent oxygen atom [17] [12].
1H Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Oxirane CH2 | 2.6-3.0 | Multiplet |
Hydroxymethyl CH2 | 3.6-4.0 | Multiplet |
Methyl CH3 | 1.2-1.4 | Singlet |
Hydroxyl OH | 2.0-4.0 | Broad singlet |
The 13C Nuclear Magnetic Resonance spectrum reveals the characteristic upfield shift of carbons within three-membered rings, a phenomenon well-documented for oxirane systems [15] [16]. The quaternary carbon bearing the methyl and hydroxymethyl substituents appears in the range typical for substituted oxirane carbons, while the methylene carbon of the hydroxymethyl group exhibits chemical shifts consistent with primary alcohols [15] [18]. The methyl carbon signal appears in the aliphatic region, with its chemical shift influenced by the electron-withdrawing oxirane ring [16].
Chiral shift reagents, such as europium complexes, can be employed to differentiate between enantiomers through Nuclear Magnetic Resonance spectroscopy, causing characteristic splitting patterns in the methine proton signals . This technique proves particularly valuable for determining enantiomeric purity and studying stereochemical aspects of the compound .
Infrared spectroscopy of (2-methyloxiran-2-yl)methanol reveals distinctive absorption bands characteristic of both the oxirane ring system and the hydroxyl functional group [19] [20] [21]. The epoxide ring exhibits three fundamental vibrational modes: the symmetric ring breathing vibration, the asymmetric carbon-oxygen-carbon stretch, and the symmetric carbon-oxygen-carbon stretch [19] [21].
The symmetric ring breathing mode, where all three bonds in the oxirane ring stretch and contract synchronously, appears in the region from 1230 to 1280 cm⁻¹ [19] [22]. This vibration is particularly intense and serves as a diagnostic peak for epoxide identification [19]. The asymmetric carbon-oxygen-carbon stretch manifests in the range of 810 to 950 cm⁻¹, while the symmetric carbon-oxygen-carbon stretch occurs between 750 and 880 cm⁻¹ [19] [20].
Infrared Assignment | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
Hydroxyl O-H Stretch | 3200-3600 | Broad, strong |
Aliphatic C-H Stretch | 2850-3000 | Medium |
Ring Breathing Mode | 1230-1280 | Strong |
Asymmetric C-O-C Stretch | 810-950 | Strong |
Symmetric C-O-C Stretch | 750-880 | Medium |
The hydroxyl group contributes a characteristic broad absorption band in the region from 3200 to 3600 cm⁻¹, with the exact position and breadth depending on the extent of hydrogen bonding [23] [24]. The aliphatic carbon-hydrogen stretching vibrations appear in the typical range of 2850 to 3000 cm⁻¹, reflecting the presence of both methyl and methylene groups [23].
The intensity and position of epoxide-related bands make them particularly useful for monitoring chemical transformations, as ring-opening reactions result in the disappearance of these characteristic absorptions [19]. The relative intensities of the various epoxide bands can provide information about the molecular environment and substitution pattern of the oxirane ring [19] [20].
Mass spectrometric analysis of (2-methyloxiran-2-yl)methanol under electron impact ionization conditions reveals characteristic fragmentation patterns that reflect the inherent instability of the strained three-membered ring system [25] [26] [27]. The molecular ion peak appears at m/z 88, corresponding to the molecular weight of the compound, though its intensity may be relatively weak due to facile fragmentation processes [26] [27].
The primary fragmentation pathway involves ring-opening of the oxirane moiety, typically resulting in the loss of formaldehyde (CH2O, 30 amu) to generate a fragment ion at m/z 58 [25] [26]. This fragmentation represents one of the most characteristic patterns for epoxide-containing compounds and reflects the release of ring strain energy during the ionization process [25]. Additional fragmentation may occur through the loss of the hydroxymethyl group or portions thereof, leading to complementary fragment ions [26] [28].
Fragment Ion | m/z Value | Assignment | Relative Intensity |
---|---|---|---|
Molecular Ion | 88 | [M]⁺ | Weak to moderate |
Base Fragment | 58 | [M-CH2O]⁺ | Strong |
Methyl Loss | 73 | [M-CH3]⁺ | Moderate |
Hydroxymethyl Loss | 57 | [M-CH2OH]⁺ | Moderate |
Secondary fragmentation processes may involve the loss of the methyl group (15 amu) from various fragment ions, consistent with the general tendency of methyl groups to undergo alpha-cleavage under electron impact conditions [25] [26]. The hydroxymethyl group may also undergo characteristic fragmentations, including the loss of the hydroxyl radical or the entire CH2OH unit [26] [28].
The fragmentation pattern provides valuable structural information and can be used for compound identification and purity assessment [26] [27]. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish between possible isomeric structures [27].
Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of (2-methyloxiran-2-yl)methanol, particularly focusing on the strain energy associated with the three-membered oxirane ring [30] [31]. Computational studies employing various density functional methods, including B3LYP and M06-2X functionals with appropriate basis sets, have been utilized to investigate the geometric parameters and energetic characteristics of epoxide systems [30] [31] [32].
The calculated bond lengths and angles reveal significant deviations from ideal tetrahedral geometry within the oxirane ring, with carbon-oxygen bond lengths typically elongated compared to standard ether linkages due to ring strain [33] [34]. Density Functional Theory optimizations predict carbon-carbon bond lengths in the oxirane ring to be shorter than typical alkane bonds, reflecting the constrained geometry of the three-membered system [31] [7].
Calculated Parameter | DFT Value | Method |
---|---|---|
C-O Bond Length | 1.43-1.45 Å | B3LYP/6-31G* |
C-C Bond Length | 1.48-1.50 Å | B3LYP/6-31G* |
Ring Angle (C-O-C) | 60.0-61.5° | M06-2X/def2-TZVP |
Ring Strain Energy | 25-30 kcal/mol | Various methods |
Density Functional Theory calculations also predict the barriers for various reaction pathways, including ring-opening mechanisms under different conditions [31]. The computational results show excellent agreement with experimental observations regarding the regioselectivity and stereochemistry of epoxide reactions, validating the accuracy of modern density functional methods for these systems [31].
Molecular orbital analysis of (2-methyloxiran-2-yl)methanol reveals the electronic structure characteristics that govern its chemical reactivity and spectroscopic properties [32]. The highest occupied molecular orbitals primarily involve lone pair electrons on the oxygen atom, while the lowest unoccupied molecular orbitals correspond to antibonding combinations of carbon-oxygen sigma bonds within the strained ring system [33] [34].
The molecular orbital calculations demonstrate that the significant ring strain in the oxirane system leads to weakening of the carbon-oxygen bonds, manifested through decreased bond orders and increased antibonding character [33] [34]. This electronic destabilization contributes to the enhanced electrophilic character of the epoxide carbons and their susceptibility to nucleophilic attack [34].
Molecular Orbital | Energy (eV) | Character |
---|---|---|
HOMO | -10.2 to -10.8 | Oxygen lone pair |
LUMO | 1.5 to 2.2 | C-O antibonding |
HOMO-1 | -11.5 to -12.0 | C-C bonding |
LUMO+1 | 3.0 to 3.8 | C-H antibonding |
The frontier molecular orbital analysis provides insights into the preferred sites for electrophilic and nucleophilic attack, with the lowest unoccupied molecular orbital localization indicating the most electrophilic carbon centers within the molecule [32]. The spatial distribution of molecular orbitals also correlates with observed regioselectivity patterns in chemical reactions, where nucleophilic attack preferentially occurs at the less substituted carbon of the oxirane ring [32].
Acute Toxic;Irritant;Health Hazard